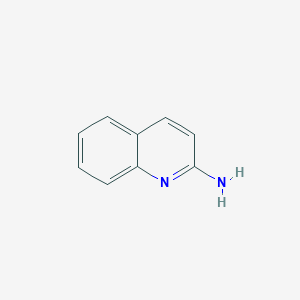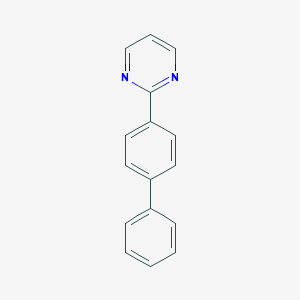
2-(4-Biphenylyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains two aromatic rings connected by a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of science.
Mechanism Of Action
The mechanism of action of 2-(4-Biphenylyl)pyrimidine is not yet fully understood. However, it has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor.
Biochemical And Physiological Effects
2-(4-Biphenylyl)pyrimidine has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor. In addition, it has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-Biphenylyl)pyrimidine in lab experiments include its high yield of synthesis, its significant antioxidant activity, and its potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(4-Biphenylyl)pyrimidine. These include further studies on its mechanism of action, its potential use as an enzyme inhibitor, its potential applications in the treatment of various diseases, and its potential use as a fluorescent probe for the detection of various analytes. In addition, further studies are needed to fully understand the potential toxicity of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, its potential use as an enzyme inhibitor, and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-Biphenylyl)pyrimidine can be achieved using various methods. One of the most common methods is the condensation reaction between 4-biphenylcarboxaldehyde and 2-aminopyrimidine in the presence of a suitable catalyst. This method yields a high yield of the desired product and is relatively easy to perform.
Scientific Research Applications
2-(4-Biphenylyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant activity and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of various analytes.
properties
CAS RN |
138173-04-3 |
|---|---|
Product Name |
2-(4-Biphenylyl)pyrimidine |
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-12H |
InChI Key |
LIGKFDDHPKKPFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
synonyms |
Pyrimidine, 2-[1,1-biphenyl]-4-yl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



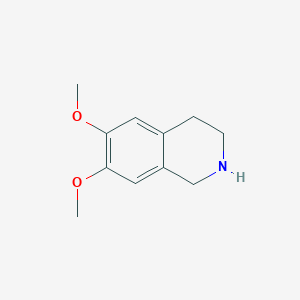
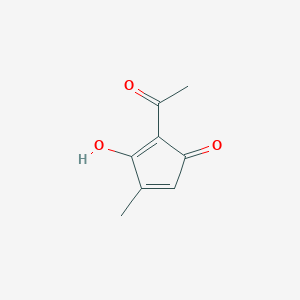
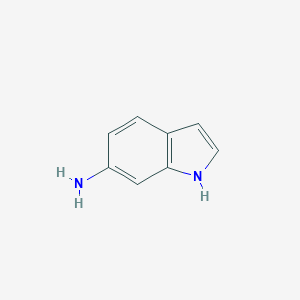
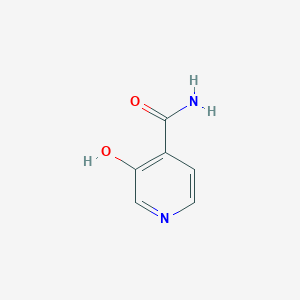
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
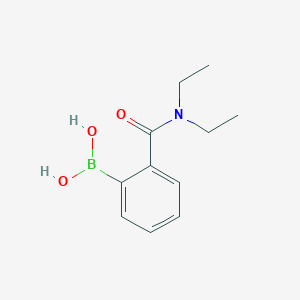
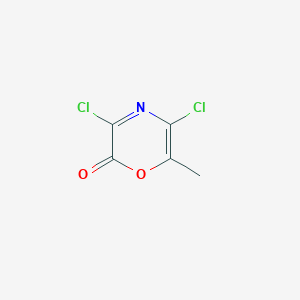
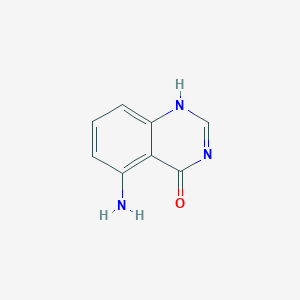
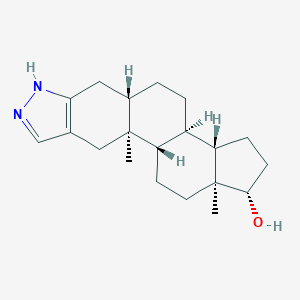
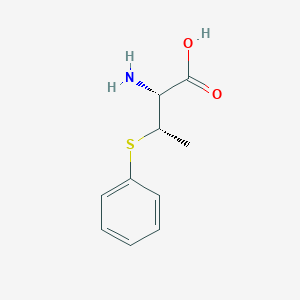
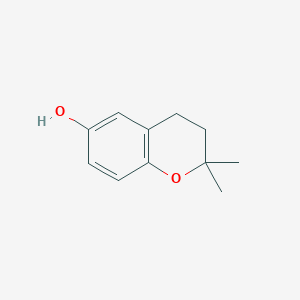
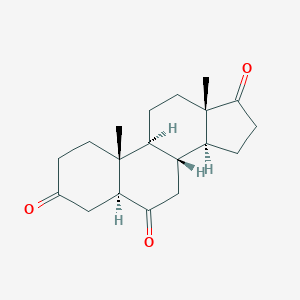
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
